1,3,5-Tri-O-benzoyl-2-désoxyribofuranose

Vue d'ensemble

Description

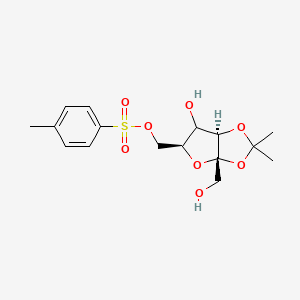

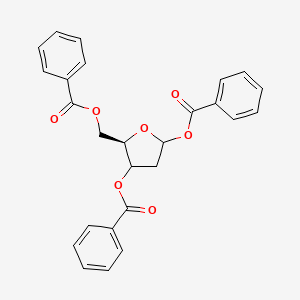

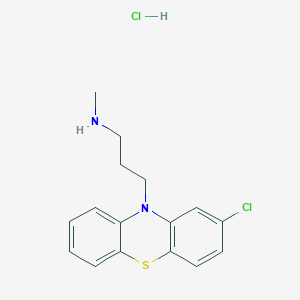

1,3,5-Tri-O-benzoyl-2-deoxyribofuranose is a complex organic compound that belongs to the class of pentofuranoses. These are five-membered ring sugars that play a crucial role in various biochemical processes. The compound is characterized by the presence of three benzoyl groups attached to the oxygen atoms at positions 1, 3, and 5, and a deoxy group at position 2. This structural configuration imparts unique chemical properties to the compound, making it a subject of interest in synthetic organic chemistry and various scientific research applications.

Applications De Recherche Scientifique

1,3,5-Tri-O-benzoyl-2-deoxyribofuranose has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways involving pentofuranoses.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mécanisme D'action

Target of Action

1,3,5-Tri-O-benzoyl-2-deoxyribofuranose is a pivotal compound utilized in the realm of biomedicine . It assumes a fundamental role in the synthesis of nucleosides and nucleotides . These nucleosides and nucleotides are the primary targets of this compound, and they play crucial roles in various biological processes, particularly those associated with DNA replication and repair .

Mode of Action

The compound interacts with its targets - the nucleosides and nucleotides - by being incorporated into their structure during their synthesis . This incorporation can lead to changes in the properties of the nucleosides and nucleotides, potentially affecting their function in DNA replication and repair .

Biochemical Pathways

The compound is involved in the biochemical pathways related to the synthesis of nucleosides and nucleotides . By being incorporated into these molecules, it can affect the downstream effects of these pathways, which include DNA replication and repair .

Pharmacokinetics

Given its solubility in chloroform, dichloromethane, ethyl acetate, and methanol , it can be inferred that it may have good absorption and distribution profiles

Result of Action

The result of the compound’s action is the modification of nucleosides and nucleotides, which can potentially affect DNA replication and repair . This could have implications for the treatment of various ailments, particularly those associated with errors in these processes .

Action Environment

The action of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose can be influenced by various environmental factors. For instance, its solubility in various solvents suggests that the compound’s action, efficacy, and stability could be affected by the solvent environment . Additionally, the compound should be stored at -20° C to maintain its stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose typically involves the protection of hydroxyl groups followed by selective deoxygenation. One common method includes the benzoylation of D-glycero-pentofuranose using benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The resulting tri-O-benzoylated intermediate is then subjected to a deoxygenation reaction at the 2-position using reagents like tributyltin hydride and a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1,3,5-Tri-O-benzoyl-2-deoxyribofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl groups to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

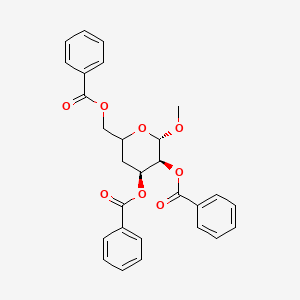

1,3,5-Tri-O-benzoyl-D-glycero-pentofuranose: Similar structure but lacks the deoxy group at position 2.

2-Deoxy-D-ribose: A simpler sugar without benzoyl groups.

1,2,3,5-Tetra-O-benzoyl-D-glycero-pentofuranose: Contains an additional benzoyl group at position 2.

Uniqueness

1,3,5-Tri-O-benzoyl-2-deoxyribofuranose is unique due to its specific combination of benzoyl and deoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for synthetic organic chemistry and various scientific research applications.

Propriétés

IUPAC Name |

[(2R)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21?,22-,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEODWWVAXXZRMB-OOMBGRCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676171 | |

| Record name | (3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145416-96-2 | |

| Record name | (3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate](/img/structure/B1141111.png)

![[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B1141114.png)

![N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,5S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B1141116.png)

![[(3R,4S,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate](/img/structure/B1141118.png)

![[(3R,4S,5S,6S)-4,5-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1141119.png)

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)